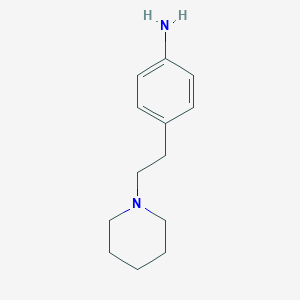

4-(2-Piperidin-1-yl-ethyl)-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-piperidin-1-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEFNCLNVXCFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443723 | |

| Record name | 4-(2-Piperidin-1-yl-ethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168897-21-0 | |

| Record name | 4-[2-(1-Piperidinyl)ethyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168897-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Piperidin-1-yl-ethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(2-Piperidin-1-yl-ethyl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties, synthesis, analysis, and reactivity of 4-(2-Piperidin-1-yl-ethyl)-phenylamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis, offering insights into the handling, characterization, and potential applications of this versatile chemical entity.

Introduction: A Building Block of Pharmacological Interest

This compound, a substituted phenethylamine, is a molecule of significant interest in the field of medicinal chemistry. Its structure incorporates a phenylamine moiety, a common pharmacophore in numerous biologically active compounds, linked via an ethyl spacer to a piperidine ring. The piperidine heterocycle is a prevalent feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The combination of these structural features makes this compound a valuable scaffold for the synthesis of novel compounds with a wide range of potential therapeutic applications, including as σ1 receptor ligands and in the development of agents targeting inflammation and cancer.[3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These computed properties provide a preliminary assessment of the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂ | [5] |

| Molecular Weight | 204.31 g/mol | [5] |

| CAS Number | 168897-21-0 | [5] |

| Alternate Name | 4-(2-Piperidinoethyl)aniline | [5] |

| XLogP3-AA | 2.3 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 4 | [6] |

Spectroscopic Analysis

2.2.1. Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 204.

A plausible fragmentation pathway is initiated by the cleavage of the C-C bond alpha to the piperidine nitrogen, a common fragmentation for amines.[7] This would lead to the formation of a stable piperidinylmethyl radical and a resonance-stabilized ion. Another likely fragmentation is the cleavage of the bond between the ethyl chain and the phenyl ring. The mass spectrum available on SpectraBase confirms the molecular weight.[8]

DOT script for Mass Spectrometry Fragmentation:

Caption: Plausible fragmentation pathways of this compound in MS.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aliphatic and aromatic protons. Key expected signals include:

-

Aromatic protons on the phenyl ring, likely appearing as two distinct multiplets or doublets in the region of δ 6.5-7.5 ppm.

-

Protons of the ethyl bridge, appearing as two triplets around δ 2.5-3.0 ppm.

-

Protons on the piperidine ring, which will show complex multiplets in the aliphatic region (δ 1.4-2.8 ppm).

-

A broad singlet for the amine (-NH₂) protons, the chemical shift of which will be dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms in the molecule. Based on related structures, the approximate chemical shifts are predicted as follows:

-

Aromatic carbons: δ 115-150 ppm.

-

Ethyl bridge carbons: δ 30-60 ppm.

-

Piperidine carbons: δ 24-55 ppm.

-

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: A pair of medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Medium to strong bands below 3000 cm⁻¹.

-

C=C stretching (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Medium to strong bands in the 1250-1350 cm⁻¹ region for the aromatic amine and 1020-1250 cm⁻¹ for the aliphatic amine.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and procedures for analogous compounds. A common approach involves the reductive amination of a suitable ketone precursor or the reduction of a nitro-intermediate.

Proposed Synthetic Pathway: Reductive Amination

A likely two-step synthesis starts from 4-nitrophenethyl alcohol.

DOT script for Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-(4-Nitrophenyl)ethyl)piperidine

-

Halogenation of 4-Nitrophenethyl alcohol: To a solution of 4-nitrophenethyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane, add thionyl chloride or phosphorus tribromide (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with ice-water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the corresponding 4-nitrophenethyl halide.

-

N-Alkylation of Piperidine: Dissolve the 4-nitrophenethyl halide (1 equivalent) and piperidine (1.2 equivalents) in a polar aprotic solvent like acetonitrile. Add a base such as potassium carbonate (2 equivalents) and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

Dissolve 1-(2-(4-nitrophenyl)ethyl)piperidine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The final product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes, with a small percentage of triethylamine to prevent tailing of the amine on the silica gel. Alternatively, purification can be achieved by recrystallization from a suitable solvent system.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the primary aromatic amine and the tertiary aliphatic amine (piperidine).

Reactions of the Phenylamine Group

-

N-Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for derivatization in medicinal chemistry.[9]

-

N-Alkylation: The aniline nitrogen can be further alkylated, although selectivity between N-alkylation and reaction at the piperidine nitrogen might be a challenge.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions (e.g., Sandmeyer reaction).

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, since the para position is already substituted, electrophilic attack will primarily occur at the positions ortho to the amino group.

Reactions of the Piperidine Group

-

N-Alkylation/Quaternization: The tertiary nitrogen of the piperidine ring is nucleophilic and can react with alkyl halides to form a quaternary ammonium salt.

-

Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.

-

Sigma (σ) Receptor Ligands: Derivatives of this compound have been synthesized and evaluated as ligands for sigma receptors, which are implicated in a variety of central nervous system disorders.

-

Anticancer Agents: The piperidine and phenylamine moieties are present in numerous anticancer agents. For instance, derivatives incorporating this scaffold have been investigated as c-Myc inhibitors for the treatment of lung cancer.[3]

-

Anti-inflammatory Agents: The structural motif is also found in compounds with anti-inflammatory properties.[4]

The modular nature of the molecule allows for systematic modifications to explore structure-activity relationships (SAR). The phenylamine can be acylated or alkylated, the piperidine nitrogen can be modified, and the aromatic ring can undergo substitution, providing a rich chemical space for optimization of potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As a research chemical, it is imperative to handle this compound with appropriate safety precautions.

-

Hazard Identification: Based on data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.[11][12]

-

Handling: Avoid generating dust. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.[13][14]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemical compound with significant potential in the field of drug discovery and development. Its versatile structure, combining the key pharmacophoric elements of a phenylamine and a piperidine ring, makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, its expected reactivity, and its applications. By understanding these fundamental aspects, researchers can effectively and safely utilize this compound to advance their scientific endeavors.

References

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. N-ethyl-4-methyl-N-(2-piperidin-1-ylethyl)aniline | C16H26N2 | CID 68343967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. 4-(Piperidin-4-yl)aniline | C11H16N2 | CID 22047841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 4-(2-Piperidin-1-yl-ethyl)-phenylamine

Abstract

The unequivocal confirmation of a molecule's chemical structure is the bedrock of all subsequent research and development, from mechanistic studies to clinical trials. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 4-(2-Piperidin-1-yl-ethyl)-phenylamine (CAS: 168897-21-0), a compound featuring a primary aromatic amine, a tertiary aliphatic amine, and a substituted aromatic ring.[1] We move beyond a simple listing of methods to detail the underlying scientific rationale for each experimental choice, creating a self-validating system of analysis. This document integrates chromatographic purity assessment with spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to provide an authoritative and practical framework for scientists.

Introduction: The Imperative of Structural Integrity

This compound, with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol , represents a common structural motif in medicinal chemistry.[1][2][3] Its architecture combines a pharmacophoric aniline moiety with a versatile piperidine ring, linked by an ethyl chain. Such structures are of significant interest as scaffolds for novel therapeutics. Before any meaningful biological or chemical investigation can proceed, however, the identity and purity of the substance must be confirmed beyond doubt. Any ambiguity, whether from isomeric impurities or incorrect structural assignment, can invalidate downstream data and lead to significant wasted resources.

This guide presents a logical, integrated approach to structural verification, beginning with purity assessment and culminating in the complete mapping of the molecular framework through advanced spectroscopic analysis.

The Analytical Strategy: A Foundational Workflow

Sources

An In-depth Technical Guide to 4-(2-Piperidinoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-(2-Piperidinoethyl)aniline, a piperidine derivative of interest in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and professionals in the field of drug development, delves into the chemical identity, synthesis, potential pharmacological significance, and applications of this compound. By synthesizing technical data with practical insights, this guide aims to serve as a valuable resource for those exploring the therapeutic potential of novel chemical entities.

Chemical Identity and Synonyms

4-(2-Piperidinoethyl)aniline, identified by the CAS Registry Number 168897-21-0 , is a substituted aniline derivative featuring a piperidine ring connected to the aniline moiety via an ethyl linker at the para position. Understanding its various synonyms is crucial for comprehensive literature searches and unambiguous identification in research and development.

A variety of synonyms are used to refer to this compound, reflecting different chemical nomenclature systems. These include:

-

4-(2-(Piperidin-1-yl)ethyl)aniline

-

4-[2-(1-Piperidinyl)ethyl]aniline

-

Benzenamine, 4-[2-(1-piperidinyl)ethyl]-

-

1-[2-(4-Aminophenyl)ethyl]-piperidine

-

4-(2-Piperidin-1-yl-ethyl)-phenylamine

The consistent use of the CAS number is recommended to avoid confusion with structurally similar but distinct molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from formulation to bioavailability. The key properties of 4-(2-Piperidinoethyl)aniline are summarized in the table below.

| Property | Value | Source |

| CAS Registry Number | 168897-21-0 | |

| Molecular Formula | C₁₃H₂₀N₂ | |

| Molecular Weight | 204.31 g/mol | |

| Appearance | Varies; may be a solid or oil | General |

| Boiling Point | Predicted: ~340-360 °C at 760 mmHg | Predicted |

| Melting Point | Not consistently reported | |

| Solubility | Likely soluble in organic solvents | Inferred |

| pKa | Expected to have two basic centers (aniline and piperidine nitrogens) | Theoretical |

Synthesis and Experimental Protocols

A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This protocol is provided for illustrative purposes and would require optimization and validation in a laboratory setting.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of 4-(2-Piperidinoethyl)aniline.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-(4-Nitrophenyl)ethyl)piperidine

-

Reaction Setup: To a solution of 4-nitrophenethyl bromide (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add potassium carbonate (1.5 equivalents) and piperidine (1.2 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 1-(2-(4-nitrophenyl)ethyl)piperidine. The causality behind this choice of reaction is the well-established nucleophilic substitution of an alkyl halide by an amine.

Step 2: Reduction of the Nitro Group to an Aniline

-

Reaction Setup: Dissolve the 1-(2-(4-nitrophenyl)ethyl)piperidine (1 equivalent) from the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C). Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).

-

Reaction Conditions: Stir the reaction vigorously at room temperature until the consumption of hydrogen ceases, indicating the completion of the reaction. Monitor by TLC. The choice of catalytic hydrogenation is due to its high efficiency and clean conversion of nitro groups to anilines.

-

Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-Piperidinoethyl)aniline. Further purification can be achieved by column chromatography or recrystallization from an appropriate solvent system.

Self-Validating System: The purity and identity of the final product should be rigorously confirmed at each step using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. This ensures the integrity of the synthesized compound.

Pharmacological Profile and Potential Applications

While specific pharmacological data for 4-(2-Piperidinoethyl)aniline is limited in publicly accessible literature, the structural motifs present in the molecule—the piperidine ring and the aniline moiety—are prevalent in a wide range of biologically active compounds. This suggests that 4-(2-Piperidinoethyl)aniline could serve as a valuable scaffold or intermediate in drug discovery.

The piperidine ring is a common feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties. It is found in drugs targeting the central nervous system (CNS), including antipsychotics and analgesics, as well as in antihistamines and anticholinergics. The aniline moiety, while sometimes associated with toxicity, is also a key component of many approved drugs, including kinase inhibitors used in cancer therapy.

Given its structure, 4-(2-Piperidinoethyl)aniline could be investigated for a variety of potential therapeutic applications, including but not limited to:

-

CNS Disorders: The piperidine moiety suggests potential interactions with CNS targets.

-

Oncology: As a building block for more complex molecules, it could be used in the synthesis of kinase inhibitors or other anti-cancer agents.

-

Antimicrobial Agents: The combination of a heterocyclic amine and an aromatic amine could be explored for antibacterial or antifungal activity.

Further research is required to elucidate the specific biological targets and pharmacological effects of 4-(2-Piperidinoethyl)aniline.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(2-Piperidinoethyl)aniline. Based on the safety data sheets of structurally similar compounds, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.

Conclusion and Future Directions

4-(2-Piperidinoethyl)aniline is a chemical entity with potential as a building block in the development of novel therapeutics. Its structural features suggest a range of possible biological activities that warrant further investigation. This technical guide has provided a foundational understanding of its chemical identity, a plausible synthetic route, and potential areas for pharmacological exploration. Future research should focus on the development and validation of a robust synthesis protocol, comprehensive characterization of its physicochemical properties, and in-depth pharmacological screening to identify its biological targets and therapeutic potential.

References

At present, specific peer-reviewed publications detailing the synthesis, pharmacological properties, and applications of 4-(2-Piperidinoethyl)aniline (CAS 168897-21-0) are not widely available in the public domain. The information presented in this guide is based on general chemical principles and data from suppliers of this compound. Researchers are encouraged to consult chemical databases and supplier information for the most current data.

4-(2-Piperidin-1-yl-ethyl)-phenylamine physical characteristics

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(2-Piperidin-1-yl-ethyl)-phenylamine

Abstract

This document provides a comprehensive technical overview of the physical and chemical properties of this compound (CAS No: 168897-21-0). Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes data from established chemical suppliers and databases. It details the compound's core physicochemical characteristics and presents robust, validated protocols for their experimental verification. The methodologies are explained with a focus on the scientific rationale, ensuring that laboratory professionals can confidently reproduce and validate these critical parameters, thereby upholding the principles of experimental integrity and data reliability.

Introduction: Structural and Functional Overview

This compound is a bifunctional organic molecule belonging to the substituted phenethylamine class. Its structure is characterized by a primary aniline moiety linked via an ethyl bridge to a tertiary piperidine amine. This unique arrangement of a reactive aromatic amine and a basic aliphatic amine confers a specific set of properties that are of significant interest in medicinal chemistry and materials science. The aniline group serves as a versatile synthetic handle for further functionalization, while the piperidinylethyl tail profoundly influences the compound's basicity, solubility, and potential pharmacokinetic profile.

A thorough understanding of its physical characteristics is a non-negotiable prerequisite for its effective application, guiding everything from reaction condition optimization and purification strategies to formulation for biological screening. This guide provides the foundational data and the experimental framework for its characterization.

Core Physicochemical Properties

The following table consolidates the key physical and chemical data for this compound. This information is aggregated from reputable chemical suppliers and public chemical databases. It is critical to note that properties like appearance can vary slightly between batches and suppliers, underscoring the importance of in-house verification.

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-(Piperidin-1-yl)ethyl)aniline | [1] |

| Synonym(s) | 4-(2-Piperidinoethyl)aniline | [1] |

| CAS Number | 168897-21-0 | [1][2] |

| Molecular Formula | C₁₃H₂₀N₂ | [1][2][3] |

| Molecular Weight | 204.31 g/mol | [1][2][3] |

| Appearance | Solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | Not applicable | |

| Solubility | Inferred to be slightly soluble in water, with higher solubility in organic solvents.[4][5] | |

| MDL Number | MFCD04114506 | [2] |

Note: Specific quantitative data for boiling point, melting point, and solubility are not consistently published and should be determined experimentally.

Experimental Verification Protocols

To ensure data integrity and batch-to-batch consistency, the following self-validating experimental protocols are recommended for characterizing this compound in a research setting.

Protocol: Melting Point Determination

Expertise & Rationale: The melting point is a fundamental and sensitive indicator of a solid compound's purity. Impurities typically depress and broaden the melting range. For a crystalline solid like this compound, a sharp melting point is indicative of high purity. A digital melting point apparatus is preferred for its precision and ramp rate control, which is crucial for obtaining a reproducible and accurate value.

Step-by-Step Methodology:

-

Sample Preparation: Finely crush a small amount of the solid compound into a powder to ensure uniform heat distribution.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Rapid Scan (Optional): Perform a quick determination with a fast ramp rate (e.g., 10-20 °C/min) to find an approximate melting range.

-

Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to about 20 °C below the approximate melting point found in the previous step.

-

Slow Ramp: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should have a sharp melting range of 1-2 °C.

Workflow: Melting Point Verification

Caption: Standard operating procedure for accurate melting point determination.

Protocol: Qualitative Solubility Assessment

Expertise & Rationale: Understanding a compound's solubility profile is critical for designing synthetic workups, purification schemes (e.g., crystallization), and preparing stock solutions for biological assays. This protocol establishes a qualitative profile based on the principle of "like dissolves like." The polar amine groups suggest potential solubility in polar protic solvents, while the aromatic ring and piperidine's hydrocarbon backbone suggest solubility in nonpolar organic solvents.

Step-by-Step Methodology:

-

Solvent Selection: Prepare a panel of representative solvents:

-

Polar Protic: Water, Methanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)

-

Nonpolar: Toluene, Hexanes

-

-

Sample Preparation: Weigh approximately 10 mg of the compound into separate small, clear vials for each solvent.

-

Solvent Addition: Add the selected solvent to each vial in 0.1 mL increments, up to a total of 1.0 mL.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification: Classify the solubility based on the amount of solvent required to fully dissolve the sample:

-

Very Soluble: < 0.1 mL

-

Soluble: 0.1 - 0.5 mL

-

Slightly Soluble: 0.5 - 1.0 mL

-

Insoluble: > 1.0 mL

-

Logical Diagram: Solubility Profiling

Caption: Decision workflow for qualitative solubility assessment across various solvents.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses with side shields or goggles.

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation, particularly of the aniline moiety, which can cause darkening over time.

Conclusion

This guide has consolidated the available physicochemical data for this compound and provided a robust framework for its experimental characterization. The provided protocols for melting point and solubility determination are designed to be both practical and scientifically rigorous, enabling researchers to generate reliable, in-house data. Adherence to these methodologies and safety precautions will ensure the effective and safe utilization of this compound in advanced research and development applications.

References

-

PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

(n.d.). SAFETY DATA SHEET. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Piperidin-1-yl-phenyl)-ethylamine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

ChemSrc. (2025, May 20). N-ethyl-N-phenylamine. Retrieved January 9, 2026, from [Link]

-

Clark, J. (n.d.). an introduction to phenylamine (aniline). Chemguide. Retrieved January 9, 2026, from [Link]

-

American Elements. (n.d.). Tris-(8-hydroxyquinoline)aluminum. Retrieved January 9, 2026, from [Link]

-

Appchem. (n.d.). 4-(2-(Piperidin-1-yl)ethyl)aniline. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

ChemBK. (2024, April 10). Aluminum oxinate. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Tris-(8-hydroxyquinoline)aluminum. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). N-(2-Aminoethyl)piperidine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 4-Nitrodiphenylamine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

Sources

Navigating the Solubility Landscape of 4-(2-Piperidin-1-yl-ethyl)-phenylamine: A Technical Guide for Drug Development Professionals

Introduction: Understanding the Significance of 4-(2-Piperidin-1-yl-ethyl)-phenylamine

This compound is a molecule of interest in medicinal chemistry and drug discovery, characterized by its phenylamine core linked to a piperidine moiety via an ethyl chain.[1][2][3] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful development. Among these, aqueous solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and overall clinical efficacy.[4][5][6] Poor solubility can lead to unpredictable in vitro results and significant challenges in developing effective in vivo delivery systems.[4][7]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. While specific, publicly available quantitative solubility data for this compound is limited, this guide offers a robust methodology for its determination. We will delve into the theoretical underpinnings of its expected solubility based on its structure, present detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical factors that influence this essential property.

Physicochemical Properties: The Blueprint for Solubility Behavior

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. This compound possesses key functional groups that provide insight into its likely behavior in different solvent systems.

| Property | Value/Information | Source |

| Molecular Formula | C₁₃H₂₀N₂ | [1][3] |

| Molecular Weight | 204.31 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Structural Features | Aromatic amine (phenylamine), Tertiary aliphatic amine (piperidine) | [1][2] |

The presence of two basic nitrogen atoms—one in the aromatic aniline ring and another in the aliphatic piperidine ring—is the most salient feature influencing the solubility of this compound. Amines are weak bases that can be protonated in acidic solutions to form more soluble salts.[8][9] Therefore, the solubility of this compound is expected to be highly pH-dependent.

Conceptual Framework for Solubility

The interplay between the hydrophobic phenyl and piperidine rings and the hydrophilic amine groups will dictate the overall solubility. In neutral water, the solubility might be limited due to the significant non-polar surface area. However, in acidic environments, protonation of the amine groups will lead to the formation of ammonium salts, which are generally much more water-soluble.[8][9]

Caption: Influence of pH on the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Guide

A comprehensive understanding of a compound's solubility requires distinguishing between its kinetic and thermodynamic equilibrium.

-

Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[5][7][10][11] It is particularly useful for early-stage drug discovery to quickly assess a large number of compounds.[5][7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at a given temperature when the dissolved and undissolved solid are in equilibrium.[4][7][10][12] This measurement is crucial for lead optimization and formulation development.[7][12]

Protocol 1: Kinetic Solubility Determination via Nephelometry

This protocol outlines a high-throughput method to assess the kinetic solubility by detecting precipitate formation through light scattering.[7][13]

Rationale: The principle behind this method is that when a compound precipitates out of solution, it forms particles that scatter light. The amount of scattered light is proportional to the amount of precipitate, allowing for the determination of the solubility limit.

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4)

-

96-well microtiter plates

-

Automated liquid handler

-

Plate shaker

-

Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[11][13]

-

Plate Setup: Using an automated liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.[13]

-

Buffer Addition: Add the appropriate aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentrations.[13]

-

Mixing and Incubation: Seal the plate and shake it vigorously for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7]

-

Measurement: Measure the light scattering in each well using a nephelometer.[13]

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15]

Rationale: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing an accurate measure of the saturation solubility.

Materials and Equipment:

-

Solid this compound

-

Aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8, 7.4) as per ICH guidelines.[14][15][16][17]

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial.

-

Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.[12]

-

Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10][12]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Subsequently, centrifuge the samples or filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.[7][10]

-

Quantification: Prepare a series of standard solutions of the compound in the same buffer. Analyze both the saturated filtrate and the standard solutions using a validated HPLC-UV method.[4][7]

-

Data Analysis: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of this compound in the saturated filtrate, which represents the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of this compound.

-

pH: As previously discussed, pH is a critical factor due to the basic nature of the amine groups. Solubility is expected to be lowest at higher pH values and increase as the pH decreases and the compound becomes protonated.[4]

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control the temperature during experiments, typically at 25°C or physiological temperature (37°C).[14][15]

-

Polymorphism: The crystalline form of the solid compound can affect its solubility. Different polymorphs can have different crystal lattice energies, leading to variations in solubility.[12] It is important to characterize the solid form used in the experiments.

-

Ionic Strength: The presence of salts in the buffer can influence solubility through the "salting-in" or "salting-out" effect.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility of this compound. By employing the detailed protocols for both kinetic and thermodynamic solubility, researchers can generate the critical data needed for informed decision-making in the drug development pipeline. The pH-dependent nature of this compound's solubility should be a primary focus of investigation, as it will directly impact formulation strategies and the prediction of its behavior in the gastrointestinal tract. A thorough understanding of these solubility characteristics is an indispensable step toward realizing the therapeutic potential of this compound.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. Available from: [Link]

-

PubChem. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. National Center for Biotechnology Information. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. 2019. Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. Available from: [Link]

-

PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available from: [Link]

-

AA Blocks. 4-(4-Ethylpiperazin-1-yl)Phenylamine. Available from: [Link]

-

European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. 2020. Available from: [Link]

-

PubChem. N-phenyl-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information. Available from: [Link]

-

University of Colorado Boulder. Amine Unknowns. Available from: [Link]

-

PubChem. 2-(4-Piperidin-1-yl-phenyl)-ethylamine. National Center for Biotechnology Information. Available from: [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Taiwan Food and Drug Administration. ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. Available from: [Link]

-

ACS Publications. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

Chemguide. an introduction to phenylamine (aniline). Available from: [Link]

-

PubChem. 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-(Piperidin-1-yl)aniline. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-ethyl-4-methyl-N-(2-piperidin-1-ylethyl)aniline. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. [2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone). National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-(Piperidin-4-yl)aniline. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-(2-Piperidin-1-ylpropoxy)aniline. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-(4-Piperidin-1-yl-phenyl)-ethylamine | C13H20N2 | CID 217327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. evotec.com [evotec.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. chemhaven.org [chemhaven.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. capa.org.tw [capa.org.tw]

Spectroscopic Data for 4-(2-Piperidin-1-yl-ethyl)-phenylamine: A Technical Guide for Researchers

Introduction

4-(2-Piperidin-1-yl-ethyl)-phenylamine, a molecule incorporating a substituted aniline moiety, is of significant interest to researchers in medicinal chemistry and drug development. Its structural features, combining a flexible ethyl-piperidine side chain with an aromatic amine, make it a valuable scaffold for the synthesis of a wide range of biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound. Recognizing the current limitations in publicly available experimental data, this guide presents a combination of experimental mass spectrometry data and expertly predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with structurally analogous compounds. This approach ensures a scientifically rigorous and practically useful resource for researchers.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic IUPAC name 4-(2-(piperidin-1-yl)ethyl)aniline and CAS number 168897-21-0, dictates its characteristic spectroscopic fingerprint. The molecule comprises three key structural components: a para-substituted aniline ring, a saturated piperidine ring, and a two-carbon ethyl linker. Each of these components will give rise to distinct signals in the various spectroscopic techniques discussed herein.

Molecular Formula: C₁₃H₂₀N₂ Molecular Weight: 204.31 g/mol

I. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, electron ionization (EI) is a common method for generating ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following outlines a standard protocol for acquiring an EI mass spectrum. The causality behind these steps is to ensure the sample is volatilized, ionized efficiently, and the resulting ions are separated and detected accurately.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or dichloromethane. The low concentration prevents saturation of the detector.

-

Introduction into the Mass Spectrometer: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

Volatilization: The sample is heated under vacuum to ensure its transition into the gaseous phase, a prerequisite for electron ionization.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a positively charged molecular ion (M⁺•). The use of 70 eV is a standard practice that ensures reproducible fragmentation patterns and allows for comparison with spectral libraries.

-

Fragmentation: The molecular ion, being a high-energy species, undergoes fragmentation, breaking into smaller, characteristic charged fragments.

-

Mass Analysis: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Experimental Workflow for EI-MS

Caption: Experimental workflow for obtaining an Electron Ionization Mass Spectrum.

Data Interpretation and Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺• at m/z 204, corresponding to its molecular weight. The fragmentation pattern is dominated by cleavages at the bonds adjacent to the nitrogen atoms and the aromatic ring, leading to the formation of stable carbocations and radical species.

Table 1: Experimental and Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion | Structure of Fragment | Notes |

| 204 | [C₁₃H₂₀N₂]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |

| 106 | [C₇H₈N]⁺ | Tropylium-like ion from benzylic cleavage | A prominent peak resulting from the cleavage of the C-C bond between the ethyl group and the aniline ring. |

| 98 | [C₆H₁₂N]⁺ | Piperidinomethyl cation | Formed by cleavage of the bond between the two carbons of the ethyl bridge. This is often a base peak. |

| 84 | [C₅H₁₀N]⁺ | Piperidinium ion fragment | Resulting from cleavage within the ethyl side chain. |

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the absence of publicly available experimental NMR spectra for this compound, the following sections provide predicted ¹H and ¹³C NMR data based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethyl bridge protons, and the protons of the piperidine ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~6.9-7.1 | Doublet | 2H | Ar-H (ortho to ethyl) | Aromatic protons ortho to an alkyl group typically appear in this region. |

| ~6.6-6.8 | Doublet | 2H | Ar-H (ortho to -NH₂) | The electron-donating amino group shields the ortho protons, shifting them upfield. |

| ~3.5 | Broad singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange. |

| ~2.7-2.9 | Multiplet | 4H | -CH₂-N(piperidine) & Ar-CH₂- | Protons on the carbon adjacent to the aniline ring and the piperidine nitrogen are expected in this region. |

| ~2.4-2.6 | Multiplet | 4H | Piperidine H-2, H-6 | Protons on the carbons alpha to the nitrogen in the piperidine ring. |

| ~1.5-1.7 | Multiplet | 4H | Piperidine H-3, H-5 | Protons on the carbons beta to the piperidine nitrogen. |

| ~1.4-1.5 | Multiplet | 2H | Piperidine H-4 | Proton on the gamma carbon of the piperidine ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~145 | Ar-C (C-NH₂) | The carbon attached to the electron-donating amino group is deshielded. |

| ~129 | Ar-CH (ortho to ethyl) | Aromatic CH carbons. |

| ~128 | Ar-C (C-CH₂) | The carbon attached to the alkyl group. |

| ~115 | Ar-CH (ortho to -NH₂) | The carbon ortho to the amino group is shielded. |

| ~60 | -CH₂-N(piperidine) | The carbon of the ethyl bridge attached to the piperidine nitrogen. |

| ~55 | Piperidine C-2, C-6 | Carbons alpha to the nitrogen in the piperidine ring. |

| ~35 | Ar-CH₂- | The carbon of the ethyl bridge attached to the aromatic ring. |

| ~26 | Piperidine C-3, C-5 | Carbons beta to the piperidine nitrogen. |

| ~24 | Piperidine C-4 | Carbon gamma to the piperidine nitrogen. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity, which is essential for obtaining sharp, well-resolved signals.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include the pulse angle (typically 90°), acquisition time, and relaxation delay. Multiple scans are acquired and averaged to improve the signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

NMR Acquisition Workflow

Caption: Generalized workflow for acquiring ¹H and ¹³C NMR spectra.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic parts, C=C bonds of the aromatic ring, and C-N bonds.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3200 | Medium, Doublet | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | Weak | Aromatic C-H stretch | Aniline Ring |

| 2950-2800 | Strong | Aliphatic C-H stretch | Ethyl and Piperidine |

| 1620-1580 | Medium | C=C stretch | Aromatic Ring |

| 1520-1500 | Medium | N-H bend | Primary Amine (-NH₂) |

| 1350-1250 | Medium | C-N stretch | Aromatic Amine |

| 1250-1020 | Medium | C-N stretch | Aliphatic Amine |

| 850-810 | Strong | C-H out-of-plane bend | para-disubstituted benzene |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

-

Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal surface. This is essential for the evanescent wave to effectively penetrate the sample.

-

Sample Spectrum Acquisition: The IR spectrum of the sample is recorded. The instrument measures the attenuated IR beam that has interacted with the sample.

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

ATR-FTIR Experimental Workflow

Caption: Workflow for obtaining an ATR-FTIR spectrum.

Conclusion

This technical guide provides a detailed overview of the essential spectroscopic data for this compound. While a complete set of experimental data is not yet publicly available, the combination of experimental mass spectrometry data and well-founded predictions for NMR and IR spectra offers a robust resource for researchers. The provided protocols and interpretations are based on established scientific principles and are designed to aid in the synthesis, identification, and further development of novel compounds based on this important chemical scaffold. As more experimental data becomes available, this guide will be updated to reflect the most current and accurate information.

References

-

SpectraBase. 4-(2-(Piperidin-1-yl)ethyl)aniline. [Link]

-

Chemistry LibreTexts. The 1H-NMR experiment. [Link]

-

Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

-

PubChem. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. [Link]

-

Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine. [Link]

-

S4Science. Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. [Link]

-

ResearchGate. Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. [Link]

-

Studylib. IR Absorption Frequencies Table: Chemistry Reference. [Link]

Elucidating the Molecular Architecture: A Technical Guide to the NMR and Mass Spectrometry of 4-(2-Piperidin-1-yl-ethyl)-phenylamine

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive analysis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine through the lens of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The focus is on not only presenting the data but also on the strategic rationale behind the experimental choices, ensuring a robust, self-validating analytical workflow.

Introduction: The Structural Significance of this compound

This compound is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine, a flexible ethyl linker, and a saturated piperidine heterocycle, is a common scaffold in a variety of pharmacologically active compounds. The primary amine serves as a crucial handle for synthetic modifications, making it a versatile building block.[1] An unambiguous structural confirmation is therefore paramount for its application in any field, particularly in drug development where molecular structure dictates biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei, we can meticulously piece together the molecular framework.

Experimental Protocol: High-Resolution ¹H and ¹³C NMR

A. Sample Preparation: The Foundation of Quality Data

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this analyte. Its ability to dissolve a wide range of organic compounds and its single, well-characterized residual proton signal (δ ≈ 7.26 ppm) minimize spectral interference.[2]

-

Concentration: For a standard 400-600 MHz NMR spectrometer, dissolving 5-10 mg of the compound in approximately 0.6 mL of CDCl₃ provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable timeframe.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[3][4]

B. Instrumental Parameters: A Glimpse into a Typical Acquisition (500 MHz Spectrometer)

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 16 to 32 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay (d1): A 1-2 second delay ensures proper relaxation of the protons, leading to accurate integration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is employed to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-2048) is necessary to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A 2-second delay is generally sufficient.

-

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of the protons in the molecule.

Caption: Predicted ¹H NMR spectral assignments for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Rationale

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (Hₐ, Hₑ) | 6.9 - 7.2 | d | 2H | Protons on the aromatic ring ortho to the ethyl group, appearing as a doublet. |

| Aromatic (Hₐ, Hₑ) | 6.6 - 6.8 | d | 2H | Protons on the aromatic ring ortho to the amino group, shifted upfield due to the electron-donating nature of the amine.[5] |

| Amino (NH₂) | ~3.6 (broad s) | s | 2H | The chemical shift is concentration and solvent-dependent; the signal is often broad due to quadrupolar effects and chemical exchange.[6][7] |

| Ethyl (-CH₂-Ar) | 2.7 - 2.9 | t | 2H | Methylene group adjacent to the aromatic ring, deshielded by the ring current. |

| Ethyl (-CH₂-N) | 2.5 - 2.7 | t | 2H | Methylene group adjacent to the piperidine nitrogen. |

| Piperidine (α-CH₂) | 2.4 - 2.6 | m | 4H | Protons on the carbons directly attached to the nitrogen are deshielded.[8][9] |

| Piperidine (β, γ-CH₂) | 1.4 - 1.7 | m | 6H | Protons on the remaining piperidine carbons, appearing in the aliphatic region.[8][9] |

Predicted ¹³C NMR Spectrum: Probing the Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts and Rationale

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-NH₂) | 145 - 148 | The carbon atom directly bonded to the electron-donating amino group is significantly shielded.[10][11] |

| Aromatic (C-ethyl) | 129 - 132 | The quaternary carbon atom to which the ethyl group is attached. |

| Aromatic (CH) | 128 - 130 | Aromatic carbons ortho to the ethyl group. |

| Aromatic (CH) | 114 - 116 | Aromatic carbons ortho to the amino group are shielded due to its electron-donating effect.[12] |

| Ethyl (-CH₂-N) | 55 - 60 | The methylene carbon adjacent to the piperidine nitrogen is deshielded. |

| Piperidine (α-C) | 53 - 56 | The carbons in the piperidine ring directly attached to the nitrogen.[8] |

| Ethyl (-CH₂-Ar) | 33 - 36 | The methylene carbon attached to the aromatic ring. |

| Piperidine (β-C) | 25 - 28 | The carbons beta to the nitrogen in the piperidine ring.[8] |

| Piperidine (γ-C) | 23 - 26 | The carbon gamma to the nitrogen in the piperidine ring.[8] |

Mass Spectrometry: Deciphering Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Experimental Protocol: The Power of ESI-MS

A. Ionization Method: Why ESI is the Right Choice

-

Electrospray Ionization (ESI): This "soft" ionization technique is ideal for this compound. The presence of two basic nitrogen atoms (the primary amine and the tertiary amine in the piperidine ring) makes the molecule readily susceptible to protonation in the ESI source, forming a stable [M+H]⁺ ion with minimal in-source fragmentation.[13][14][15]

B. Instrumental Parameters (Illustrative for a Q-TOF Mass Spectrometer)

-

Ionization Mode: Positive ion mode is selected to facilitate the formation of [M+H]⁺ ions.

-

Capillary Voltage: Typically set between 3.5 and 4.5 kV.

-

Cone Voltage: A lower voltage (e.g., 20-40 V) is used to obtain the mass of the parent ion. Higher voltages can be used to induce fragmentation.

-

Mass Range: A scan range of m/z 50-500 is appropriate for this molecule.

Predicted Mass Spectrum and Fragmentation Fingerprint

The expected monoisotopic mass of C₁₃H₂₀N₂ is 204.1626 Da.[1] The ESI mass spectrum will be dominated by the protonated molecular ion, [M+H]⁺, at an m/z of 205.1704.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that serves as a structural fingerprint.[16][17][18]

Caption: A proposed major fragmentation pathway for the [M+H]⁺ ion of this compound.

Table 3: Predicted Key Fragment Ions in MS/MS Analysis

| m/z | Proposed Structure | Formula | Rationale of Formation |

| 205.1704 | [M+H]⁺ | [C₁₃H₂₁N₂]⁺ | The protonated parent molecule. |

| 120.0810 | [C₈H₁₀N]⁺ | Benzylic cation | Formed by the cleavage of the C-C bond between the two ethyl carbons, resulting in a stable benzylic cation. |

| 86.0964 | [C₅H₁₂N]⁺ | Piperidinium ion | Cleavage of the bond between the ethyl linker and the piperidine nitrogen leads to the formation of the protonated piperidine moiety.[19][20] |

Conclusion: A Synergistic Approach to Unambiguous Identification

The synergistic application of NMR spectroscopy and mass spectrometry provides a robust and unequivocal structural confirmation of this compound. While NMR meticulously maps the atomic connectivity and chemical environments within the molecule, high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation pathways. This integrated analytical strategy is fundamental to ensuring the identity, purity, and quality of chemical entities in all stages of scientific research and development.

References

- BenchChem. (n.d.).

- Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 132–133.

- Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587.

- Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(6), 578-586.

- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1215-1221.

- University of Colorado Boulder. (n.d.). Amines. Department of Chemistry.

- PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine.

- Abraham, R. J., & Reid, M. (2009). The use of MM/QM calculations of 13C and 15N chemical shifts in the conformational analysis of alkyl substituted anilines. Magnetic Resonance in Chemistry, 47(11), 971-979.

- Sigma-Aldrich. (n.d.). NMR Solvents.

- Lai, Z., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Journal of Mass Spectrometry, 53(5), 379-391.

- Jackowski, K., et al. (2007). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 81(5-6), 845-853.

- Wikipedia. (n.d.). Piperidine.

- Sigma-Aldrich. (n.d.). This compound.

- Lynch, B. M. (1967). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Tetrahedron, 23(5), 2165-2175.

- Zaric, S. D., & Popovic, B. M. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Rapid Communications in Mass Spectrometry, 33(S2), 53-66.

- Lowe, D., et al. (2024).

- Hu, A., et al. (2017).

- ResearchGate. (n.d.). List of the proton chemical shifts (ppm)

- Wikipedia. (n.d.). Tandem mass spectrometry.

- Chan, M. H., & Lam, C. W. (2000). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 21(3), 67-76.

- Oregon State University. (n.d.). Spectroscopy of Amines.

- DeJongh, D. C., & Biemann, K. (1964). High Resolution Mass Spectrum of Piperidine. Journal of the American Chemical Society, 86(1), 67-69.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Department of Chemistry.

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.

- Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 132–133.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline.

- PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine.

- Kertesz, I., et al. (2019).

- Iavarone, A. T., & Williams, E. R. (2003). Mechanism of Electrospray Ionization: A New “Charge Residue Model” and a Counter-Ion-Induced Chain Reaction to Explain the Production of Highly Charged Ions. Journal of the American Chemical Society, 125(8), 2319–2327.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Broeckling, C. (2021, January 15). an overview of tandem mass spectrometry methods and approaches. YouTube.

- Wenzel, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2526–2535.

- ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

- ResearchGate. (n.d.). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines.

- Santa Cruz Biotechnology. (n.d.). This compound.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- PubChem. (n.d.). N-ethyl-4-methyl-N-(2-piperidin-1-ylethyl)aniline.

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. epfl.ch [epfl.ch]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 10. The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. web.uvic.ca [web.uvic.ca]

- 14. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 16. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 17. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]